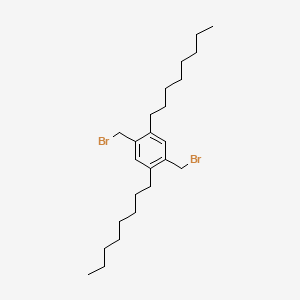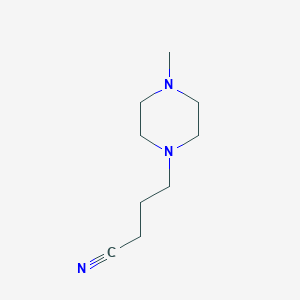![molecular formula C7H5N3O B1612128 Imidazo[1,2-A]pyrimidine-7-carbaldehyde CAS No. 375857-80-0](/img/structure/B1612128.png)
Imidazo[1,2-A]pyrimidine-7-carbaldehyde
Vue d'ensemble
Description
Imidazo[1,2-a]pyrimidine-7-carbaldehyde (IPCA) is an organic compound with a molecular formula C5H4N2O and a molecular weight of 108.09 g/mol. It is an interesting and important chemical due to its unique properties and potential for use in various scientific applications. IPCA is a highly reactive compound and has been used as a starting material in the synthesis of various compounds. It has also been used in the synthesis of drugs and other compounds of biological importance.
Applications De Recherche Scientifique
Organic Synthesis
Imidazo[1,2-A]pyrimidine-7-carbaldehyde serves as a versatile scaffold in organic synthesis. Its structure allows for various substitutions and modifications, enabling the creation of a wide range of compounds with potential applications in medicinal chemistry and materials science .
Drug Development
This compound has shown promise in drug development, particularly as a core structure for the synthesis of molecules with antibacterial, antiviral, anti-inflammatory, and antitumor properties . Its ability to bind with various biological targets makes it a valuable entity in pharmacological research.
Corrosion Inhibition
In the field of materials science, Imidazo[1,2-A]pyrimidine-7-carbaldehyde has been identified as a potential corrosion inhibitor. It can protect metals like steel from environmental corrosion, which is crucial for extending the lifespan of industrial materials .
Optoelectronic Devices
The compound’s heterocyclic structure is beneficial in the development of optoelectronic devices. It can be used in the synthesis of materials that exhibit desirable electronic properties for use in sensors and other electronic components .
Confocal Microscopy and Imaging
Imidazo[1,2-A]pyrimidine-7-carbaldehyde derivatives can act as emitters for confocal microscopy and imaging. This application is significant in biological research where high-resolution imaging is required .
Anti-Cancer Research
The compound’s derivatives are being explored for their anti-cancer properties. They have the potential to be developed into drugs that can target specific cancer cells without affecting healthy cells .
Sensor Technology
Due to its reactive nature and the ability to form stable complexes with various analytes, Imidazo[1,2-A]pyrimidine-7-carbaldehyde is a candidate for the development of sensor technology. It can be used to detect the presence of specific substances, which is vital in environmental monitoring and diagnostics .
Tuberculosis Treatment
Some derivatives of Imidazo[1,2-A]pyrimidine have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), highlighting its potential in addressing global health challenges .
Mécanisme D'action
Target of Action
Imidazo[1,2-A]pyrimidine-7-carbaldehyde and its derivatives have been identified as potential covalent anticancer agents . The primary target of these compounds is the KRAS G12C protein, a common mutation in various types of cancer . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation .
Mode of Action
The compound interacts with its target through a covalent bond, a strong type of chemical bond where atoms share electron pairs . This interaction leads to changes in the target protein’s structure and function, disrupting its role in cell signaling pathways .
Biochemical Pathways
The compound’s interaction with the KRAS G12C protein affects various biochemical pathways involved in cell growth and differentiation . By inhibiting the function of this protein, the compound can disrupt these pathways and prevent the uncontrolled cell growth characteristic of cancer .
Pharmacokinetics
Similar compounds have been shown to have favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is a potential reduction in cancer cell growth . Preliminary bio-evaluation screening has identified certain derivatives of Imidazo[1,2-A]pyrimidine-7-carbaldehyde as potent anticancer agents for KRAS G12C-mutated cells . These results suggest that the compound could be a promising lead for the treatment of intractable cancers .
Action Environment
The action of Imidazo[1,2-A]pyrimidine-7-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by factors such as the presence of other molecules in the cellular environment and the specific characteristics of the cancer cells it targets .
Propriétés
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-3-10-4-2-8-7(10)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRGSYRDSGFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592398 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-A]pyrimidine-7-carbaldehyde | |
CAS RN |
375857-80-0 | |
| Record name | Imidazo[1,2-a]pyrimidine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

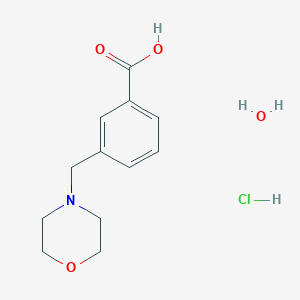
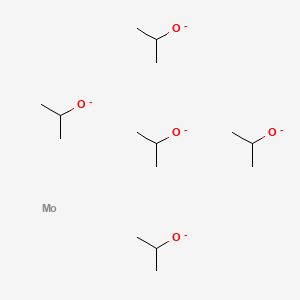
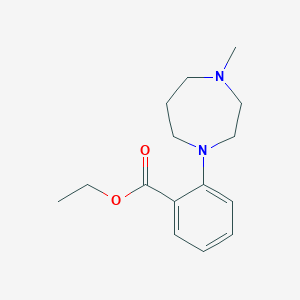
![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1612053.png)
